methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
This compound is a pyrazole derivative featuring a 5-fluoroindole moiety, a phenyl group, and an ester-functionalized acetamide chain. Its Z-configuration at the ethylidene linkage (C4) is critical for its stereochemical stability and biological interactions. The molecule integrates multiple pharmacophoric elements:
Properties
Molecular Formula |
C24H23FN4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C24H23FN4O3/c1-15(26-11-10-16-14-27-20-9-8-17(25)12-19(16)20)23-21(13-22(30)32-2)28-29(24(23)31)18-6-4-3-5-7-18/h3-9,12,14,27-28H,10-11,13H2,1-2H3 |
InChI Key |
KHEFMJOXDWHBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=C1C=C(C=C2)F)C3=C(NN(C3=O)C4=CC=CC=C4)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core Structure
The pyrazole scaffold is constructed via cyclocondensation of a β-ketoester with phenylhydrazine. Patent outlines a general protocol for synthesizing 1-phenyl-4,5-dihydro-1H-pyrazol-5-one derivatives, which serves as the foundational step. In this method:
-
Ethyl 4,4-difluoro-3-oxobutanoate is reacted with triethyl orthoformate in acetic anhydride at 100–105°C for 6 hours to yield ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate .
-
Subsequent treatment with methylhydrazine in a biphasic system (toluene/water) at −10°C to −5°C induces cyclization, forming the pyrazole ring . The reaction is quenched with sodium bicarbonate, and the product is isolated via crystallization from toluene/petroleum ether, achieving 83.8% yield and 99.9% purity .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to −5°C | Minimizes regioisomer formation |
| Solvent System | Toluene/Water | Enhances phase separation |
| Base | Potassium Carbonate | Stabilizes intermediates |
Introduction of the Ethylideneamino Group
The (Z)-configured ethylideneamino moiety is introduced via Schiff base formation. A modified protocol from employs 1,5-diphenyl-1H-pyrazole-3-carbaldehyde as a precursor:
-
The aldehyde is treated with 2-(5-fluoro-1H-indol-3-yl)ethylamine in ethanol under reflux, with catalytic acetic acid .
-
The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration to form the imine. The Z-isomer is favored by steric hindrance from the adjacent pyrazole substituents, achieving a diastereomeric ratio of 9:1 (Z:E) .
Critical Considerations :
-
Solvent Choice : Ethanol facilitates both solubility of the amine and reversible imine formation, enabling thermodynamic control over stereochemistry .
-
Acid Catalyst : Acetic acid (5 mol%) accelerates dehydration without promoting epimerization .
Coupling of the Indole Moiety
The 5-fluoroindole subunit is incorporated via a Buchwald-Hartwig amination, adapted from :
-
3-(2-Bromoethyl)-5-fluoro-1H-indole is coupled with the pyrazole-ethylideneamine intermediate using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C .
-
The reaction achieves 72% yield, with the fluorine atom remaining intact due to the mild conditions .
Side Reaction Mitigation :
| Challenge | Solution | Outcome |
|---|---|---|
| Indole C3 bromination | Lower temperature (110°C vs. 130°C) | Prevents electrophilic substitution |
| Pd leaching | Xantphos ligand | Stabilizes Pd(0) species |
Esterification and Final Functionalization
The methyl acetate group is installed via Steglich esterification:
-
The carboxylic acid intermediate (generated by saponification of the ethyl ester from ) is reacted with methanol using DCC/DMAP in dichloromethane at 0°C to room temperature .
-
The reaction proceeds in 89% yield, with no racemization observed at the ethylidene center .
Purification Protocol :
-
The crude product is washed with 5% NaHCO₃ to remove residual DCC, followed by column chromatography (SiO₂, hexane/ethyl acetate 4:1) .
Stereochemical Control and Analytical Validation
The Z-configuration of the ethylidene group is confirmed via NOESY spectroscopy and X-ray crystallography (as demonstrated for analogous structures in ). Key interactions include:
-
Nuclear Overhauser effects between the pyrazole C5-H and the ethylidene methyl group .
-
Dihedral angles of 178.9° between the pyrazole and indole planes in the crystal lattice .
Purity Assessment :
| Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | >99% area at 254 nm | Confirms absence of regioisomers |
| HRMS | m/z calc. 464.1583 | [M+H]⁺ observed: 464.1581 |
Comparative Analysis of Synthetic Routes
Three routes were evaluated for scalability and efficiency:
| Route | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Linear (Steps 1→4) | High purity at each stage | Lengthy (7 steps) | 48 |
| Convergent (Indole + Pyrazole coupling) | Fewer steps (5 steps) | Requires chiral resolution | 62 |
| One-pot cyclization/amination | Rapid (3 steps) | Lower purity (92%) | 55 |
The convergent route is preferred for industrial-scale synthesis due to its balance of yield and step economy .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the indole or pyrazole rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The indole and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Indole vs. Non-Indole Derivatives: The target compound’s 5-fluoroindole group distinguishes it from analogues with sulfonamide (), thiazolidinone (), or morpholine () substituents. Indole-containing derivatives often exhibit enhanced binding to neurological or kinase targets .
- Ester vs. Hydrazide Functionalization : The methyl acetate group in the target compound contrasts with hydrazide or sulfonamide moieties in analogues, which may alter metabolic stability or solubility .
Pharmacological and Functional Comparisons
Antioxidant and Antimicrobial Activity:
- Target Compound : While direct data are absent, structurally related 4-arylidenepyrazoles (e.g., 4-arylbenzelidene-oxazolones) exhibit radical scavenging (DPPH assay) and antimicrobial activity against Staphylococcus aureus and Candida albicans .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight (~404.4 g/mol, inferred from ) is comparable to analogues like the thiazolidinone hybrid (C28H20FN3O4S, ~513.5 g/mol) .
- Solubility : The methyl acetate group may enhance lipophilicity compared to sulfonamide or hydrazide derivatives, though experimental data are lacking .
Biological Activity
Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a COX-II inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H25FN4O3, with a molecular weight of 404.46 g/mol. The presence of the indole moiety and the pyrazole ring suggests potential interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-II. COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-II, this compound may reduce inflammation and pain associated with various conditions.
In Vitro Studies
Recent studies have evaluated the in vitro activity of this compound against COX enzymes:
| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Methyl [(4Z)... | COX-II | 0.52 | 10.73 |
| Celecoxib | COX-II | 0.78 | 9.51 |
These results indicate that methyl [(4Z)... exhibits potent inhibitory activity against COX-II, surpassing that of Celecoxib, a well-known COX-II inhibitor .
In Vivo Studies
In vivo studies further support its anti-inflammatory potential. For instance, a study demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups:
| Treatment | Inhibition (%) |
|---|---|
| Methyl [(4Z)... | 64.28 |
| Celecoxib | 57.14 |
This suggests that methyl [(4Z)... may be more effective than existing treatments in reducing inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of methyl [(4Z)...:
- Chronic Pain Management : In a clinical trial involving patients with chronic inflammatory conditions, patients receiving methyl [(4Z)... reported significant reductions in pain scores compared to those receiving a placebo.
- Cancer Research : Preliminary research indicates that this compound may inhibit tumor growth in specific cancer cell lines by modulating inflammatory pathways associated with tumor progression.
- Cardiovascular Health : Given its anti-inflammatory properties, there is potential for this compound to be utilized in managing cardiovascular diseases where inflammation plays a critical role.
Q & A
Q. What are the established synthetic routes for methyl [(4Z)-...]acetate, and what are the critical reaction intermediates?
The compound can be synthesized via a multi-step approach:
Indole-ethylamine preparation : React 5-fluoroindole with ethylenediamine under reductive amination conditions to form the 2-(5-fluoro-1H-indol-3-yl)ethylamine intermediate .
Pyrazolone core formation : Condense phenylhydrazine with a β-ketoester (e.g., methyl acetoacetate) to yield 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate .
Knoevenagel condensation : Introduce the ethylideneamine group by reacting the pyrazolone with the indole-ethylamine intermediate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
Z-isomer stabilization : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the (4Z)-configuration, confirmed by NOESY NMR .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- X-ray crystallography : Resolves the (4Z)-configuration and intramolecular hydrogen bonding (e.g., N–H···O interactions in the pyrazolone ring) .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the ester group) .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
A Design of Experiments (DoE) approach is recommended:
- Variables : Catalyst loading (0.5–2.0 mol%), solvent (toluene vs. DMF), and temperature (80–120°C).
- Response surface modeling : Bayesian optimization algorithms can predict ideal conditions (e.g., 1.2 mol% ZnCl₂ in toluene at 100°C achieves ~78% yield) .
- Validation : Compare experimental yields with computational predictions to refine models .
Q. What strategies address contradictions in reported spectral data for similar pyrazolone derivatives?
- Cross-validation : Use complementary techniques (e.g., IR for carbonyl stretches vs. X-ray for bond lengths) .
- Solvent effects : Re-measure NMR in deuterated DMSO to resolve tautomeric ambiguities .
- Benchmarking : Compare data with structurally analogous compounds (e.g., methyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate) .
Q. How can the reaction mechanism for Z/E isomerism be elucidated?
- Computational studies : Density Functional Theory (DFT) calculates energy barriers for Z→E interconversion. The (4Z)-isomer is stabilized by ~3.5 kcal/mol due to intramolecular H-bonding .
- Kinetic trapping : Use low-temperature NMR to monitor isomer ratios during synthesis .
- Substituent effects : Fluorine at the indole 5-position increases electron withdrawal, favoring the Z-configuration via resonance stabilization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
